molecular formula C15H16N4O2 B5619624 1-methyl-8-phenyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione CAS No. 61080-67-9

1-methyl-8-phenyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione

Cat. No.: B5619624
CAS No.: 61080-67-9
M. Wt: 284.31 g/mol
InChI Key: HZRVVJDJSSQEPB-UHFFFAOYSA-N
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Description

1-methyl-8-phenyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C15H16N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature.

Preparation Methods

The synthesis of 1-methyl-8-phenyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the alkylation of a purine derivative with appropriate reagents under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-methyl-8-phenyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of different oxidation products depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-methyl-8-phenyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It may have pharmacological properties that could be useful in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical products. Its properties make it suitable for various industrial applications.

Comparison with Similar Compounds

1-methyl-8-phenyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in cocoa and chocolate, known for its mild stimulant effects.

    Theophylline: A compound used in the treatment of respiratory diseases due to its bronchodilator effects.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to these similar compounds .

Properties

IUPAC Name

1-methyl-8-phenyl-9-propyl-3H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-3-9-19-12(10-7-5-4-6-8-10)16-11-13(19)17-15(21)18(2)14(11)20/h4-8H,3,9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRVVJDJSSQEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C(=O)N2)C)N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353487
Record name STK850328
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61080-67-9
Record name STK850328
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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